molecular formula C20H25NO5S B8046776 4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate

4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate

Cat. No.: B8046776
M. Wt: 391.5 g/mol
InChI Key: UTBMOPWLVXQOIN-UTONKHPSSA-N
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Description

4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate: . This compound is notable for its unique structure and biological activity, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine involves several steps. The preparation methods typically include:

    Synthetic Routes and Reaction Conditions: The compound is synthesized through a series of chemical reactions involving the protection of amino groups, azidation, and coupling with cyclohexylamine.

    Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as (S)-2-T-Butyloxycarbonylamino-5-aminopentanoic acid and (S)-2-T-Butyloxycarbonylamino-5-hydroxy-pentanoic acid share structural similarities.

    Uniqueness: The presence of the azido group and the cyclohexylamine moiety in (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.C7H8O3S/c1-2-10-16-13(15)12(14)9-8-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,12H,1,8-10,14H2;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBMOPWLVXQOIN-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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